6-Bromo-2,5-dimethylpyridin-3-amine
Overview
Description
6-Bromo-2,5-dimethylpyridin-3-amine is an organic compound with the molecular formula C7H9BrN2 and a molecular weight of 201.07 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 2nd and 5th positions of the pyridine ring, along with an amine group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,5-dimethylpyridin-3-amine can be achieved through various methods. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,5-dimethylpyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Coupling Reactions: As mentioned, Suzuki cross-coupling is a notable reaction involving this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate intermediates.
Solvents: Ethanol, water, or other polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, coupling with arylboronic acids can produce various substituted pyridine derivatives .
Scientific Research Applications
6-Bromo-2,5-dimethylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the development of materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of 6-Bromo-2,5-dimethylpyridin-3-amine depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through catalytic processes. In biological systems, it may interact with specific enzymes or receptors, although detailed studies on its biological mechanism are limited.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: Similar structure but with different substitution patterns.
6-Bromo-2-N,N-dimethylaminopyridine: Contains a dimethylamino group instead of an amine group.
2-Amino-5-bromo-4,6-dimethylpyridine: Another brominated pyridine derivative with different substitution.
Uniqueness
6-Bromo-2,5-dimethylpyridin-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
6-bromo-2,5-dimethylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-3-6(9)5(2)10-7(4)8/h3H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQWNSNLKAQLLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Br)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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